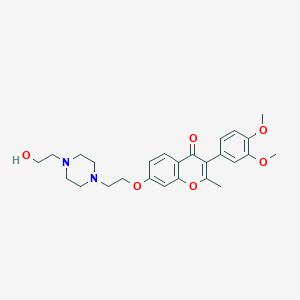![molecular formula C16H22N2O5S2 B263946 1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide, commonly known as DM-235, is a novel compound that has gained attention for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of DM-235 is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of oxidative stress, the modulation of ion channels, and the regulation of gene expression.
Biochemical and Physiological Effects:
DM-235 has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the modulation of voltage-gated potassium channels, and the upregulation of antioxidant enzymes. Additionally, DM-235 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of DM-235 is its potential use as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. Additionally, DM-235 has been shown to have low toxicity in vitro and in vivo. However, one limitation of DM-235 is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of DM-235, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other scientific research applications. Additionally, the development of new formulations of DM-235 with improved solubility and bioavailability may expand its potential use in laboratory experiments.
Synthesis Methods
DM-235 can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methoxyethyl mercaptan in the presence of a base to form the corresponding thioether. This thioether is then cyclized to form the thieno[3,4-d]imidazole ring system, followed by oxidation with hydrogen peroxide to give the final product, DM-235.
Scientific Research Applications
DM-235 has been studied for its potential use in various scientific research applications, including as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. In one study, DM-235 was found to have neuroprotective effects against oxygen-glucose deprivation-induced neuronal damage in vitro. In another study, DM-235 was found to inhibit the proliferation of human pancreatic cancer cells in vitro. Additionally, DM-235 has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
properties
Molecular Formula |
C16H22N2O5S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-methoxyethylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C16H22N2O5S2/c1-21-6-7-24-16-17-12-9-25(19,20)10-13(12)18(16)11-4-5-14(22-2)15(8-11)23-3/h4-5,8,12-13H,6-7,9-10H2,1-3H3 |
InChI Key |
LONUNEYJUFBBAI-UHFFFAOYSA-N |
SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)
![7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B263875.png)
methanone](/img/structure/B263877.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)
![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)

![{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid](/img/structure/B263897.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)